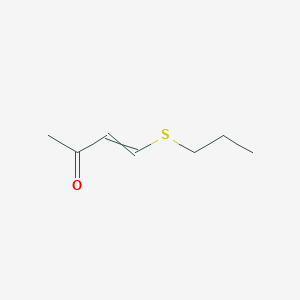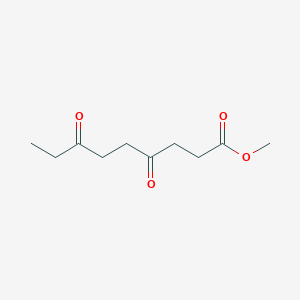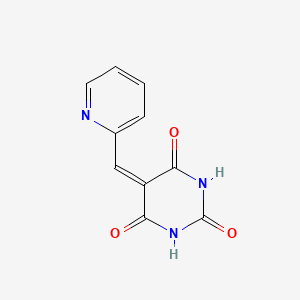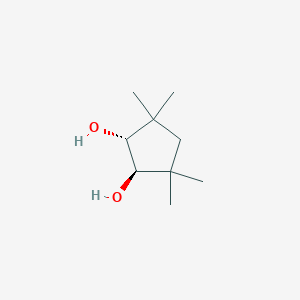
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and two hydroxyl groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound, such as a cyclopentene derivative, in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to ensure complete hydrogenation and formation of the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding cyclopentane derivative.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s stereochemistry plays a crucial role in its biological activity, as it can interact with chiral receptors and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral compound with similar stereochemistry but different functional groups.
(1R,2R)-2,3-Dihydroxybutanedioic acid: Another diol with a different carbon backbone and functional groups.
Uniqueness
(1R,2R)-3,3,5,5-Tetramethylcyclopentane-1,2-diol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. Its stereochemistry and functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
65342-02-1 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(1R,2R)-3,3,5,5-tetramethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-9(3,4)7(11)6(8)10/h6-7,10-11H,5H2,1-4H3/t6-,7-/m0/s1 |
Clé InChI |
ATLZTKGZBRMWQT-BQBZGAKWSA-N |
SMILES isomérique |
CC1(CC([C@H]([C@@H]1O)O)(C)C)C |
SMILES canonique |
CC1(CC(C(C1O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



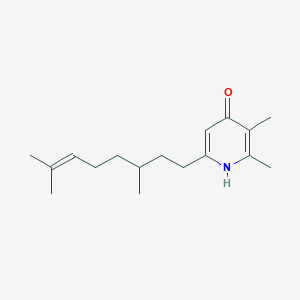
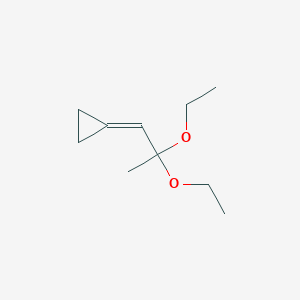
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
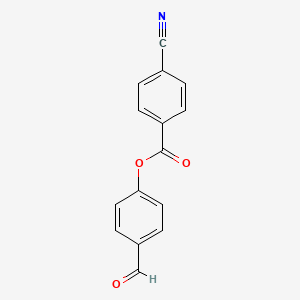

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
